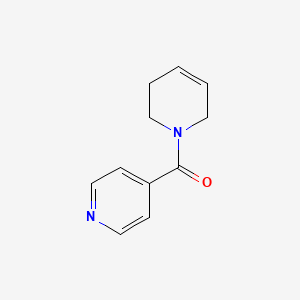
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in scientific research due to its potential application in the development of new drugs.
作用機序
The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is not fully understood. However, studies have shown that it interacts with various molecular targets, including enzymes and receptors, to exert its pharmacological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone in lab experiments include its high potency and selectivity towards its molecular targets, as well as its low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone. These include:
1. Investigation of its potential use in the treatment of viral infections, such as COVID-19.
2. Development of novel drug delivery systems to improve its solubility and bioavailability.
3. Investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease.
4. Investigation of its potential use in combination with other drugs to enhance its pharmacological effects.
5. Investigation of its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in drug development. Its synthesis method has been optimized, and it has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action is not fully understood, but it interacts with various molecular targets to exert its effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.
合成法
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone involves the reaction between 4-pyridinecarboxaldehyde and 3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. This method has been optimized by various researchers to improve the yield and purity of the final product.
科学的研究の応用
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone has been extensively studied for its potential application in drug development. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAALQPAUTRBXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

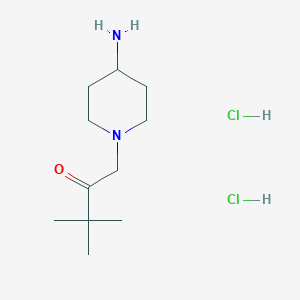
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
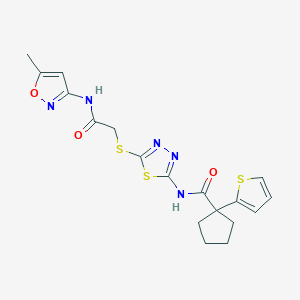
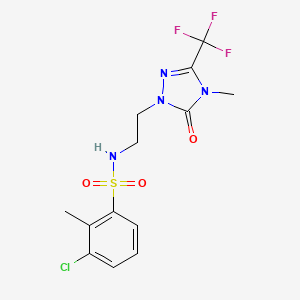
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)

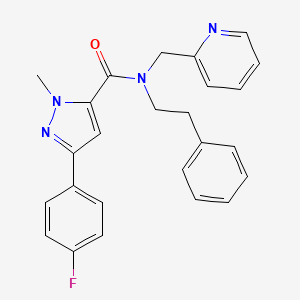
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)
![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)